![molecular formula C21H22N4O3S2 B2697099 N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 862825-19-2](/img/structure/B2697099.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
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Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining an oxazole ring and a thienopyrimidine moiety. The presence of these heterocycles may contribute to its biological activity by interacting with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acid ceramidase (AC), which is crucial for the metabolism of sphingolipids, influencing cell signaling and apoptosis .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial activity against various pathogens. The thienopyrimidine scaffold is known for its broad-spectrum activity .
- Anticancer Activity : Compounds with similar structural features have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways .
Table 1: Biological Activity Overview
Case Study 1: Inhibition of Acid Ceramidase
A study focused on the synthesis and evaluation of oxazolones demonstrated that compounds structurally related to this compound exhibited potent inhibition against acid ceramidase. The lead compound showed an IC50 value of 0.025 μM in human neuroblastoma cells (SH-SY5Y), indicating strong target engagement and potential for therapeutic applications in sphingolipid-mediated disorders .
Case Study 2: Antimicrobial Activity
Research on a series of benzimidazole derivatives revealed that compounds with similar thienopyrimidine structures displayed significant antimicrobial properties against Trypanosoma cruzi and Trichomonas vaginalis. These findings suggest that the thienopyrimidine scaffold could be further explored for developing new antimicrobial agents .
Case Study 3: Anticancer Potential
A recent investigation into the effects of thienopyrimidine derivatives on leukemia cell lines indicated promising cytotoxicity. The compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit anticancer properties. The thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that structural modifications can enhance the potency against specific cancer types by targeting metabolic pathways involved in cell proliferation and survival .
Enzyme Inhibition
This compound may also serve as an inhibitor for specific enzymes involved in metabolic processes. For example, derivatives designed based on the oxazole structure have been evaluated as inhibitors of acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism—important for cell signaling and apoptosis .
Neurological Disorders
Given the compound's structural similarities to known neuroactive agents, it shows promise in treating neurological disorders. Research into related compounds has demonstrated their potential as neuroprotective agents by modulating sphingolipid pathways that influence neurodegeneration .
Anticonvulsant Activity
The compound's analogs have been explored for anticonvulsant properties through preclinical models such as the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test. These studies suggest that modifications to the thieno[3,2-d]pyrimidine scaffold can lead to enhanced efficacy against seizure models .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes starting from commercially available precursors. Key steps may include:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the oxazole ring through cyclization reactions.
- Final coupling with acetamide functionalities.
Optimization of these synthetic routes is crucial for improving yield and purity while minimizing by-products .
Case Study 1: Anticancer Efficacy
A study investigating a series of thieno[3,2-d]pyrimidine derivatives demonstrated that specific modifications led to significant inhibition of cancer cell lines (e.g., MCF7 breast cancer cells). The study highlighted how structural diversity influenced biological activity and suggested further exploration of similar compounds for drug development .
Case Study 2: Neuroprotective Effects
Another case study focused on the neuroprotective effects of oxazole derivatives in models of Alzheimer’s disease showed promising results in reducing amyloid-beta toxicity in neuronal cells. This suggests potential applications in developing therapeutic strategies for neurodegenerative diseases .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-13-10-17(24-28-13)23-18(26)12-29-21-22-16-11-14(2)30-19(16)20(27)25(21)9-8-15-6-4-3-5-7-15/h3-7,10,14H,8-9,11-12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBIHRUXZVEWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NOC(=C3)C)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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